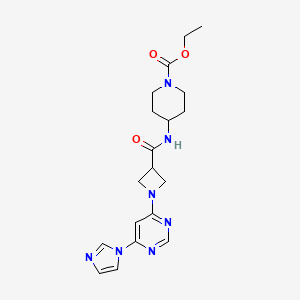

![molecular formula C18H27Br2NO3 B2577829 1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 946278-75-7](/img/structure/B2577829.png)

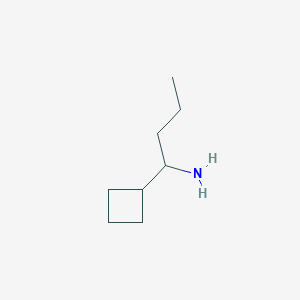

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

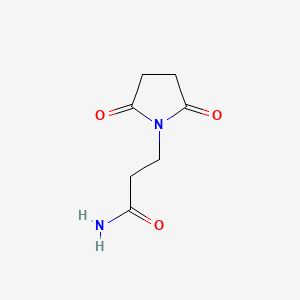

The synthesis of brominated compounds often involves the use of brominating agents such as bromine or N-bromosuccinimide . The specific synthesis pathway would depend on the structure of the target compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties can include melting point, boiling point, solubility, and reactivity .Wissenschaftliche Forschungsanwendungen

Environmental Degradation and Metabolites

Research on the transformation and degradation of tetrabromobisphenol A (TBBPA) and its derivatives, which share a structural similarity to the compound , provides insight into environmental behaviors and potential risks. The study by Liu et al. (2018) outlines various abiotic and biotic strategies for the degradation of these compounds, identifying over 100 metabolites with a focus on debromination processes. This research highlights the ecological and health implications of brominated flame retardants and their degradation products in the environment (Liu et al., 2018).

Toxicity Evaluation

The literature review by Sosnovsky (1992) on the toxicity of aminoxyl radicals, which are structurally related to the compound , suggests that these radicals generally possess low toxicity and are not mutagenic. This review contributes to the understanding of the safety profile of similar compounds (Sosnovsky, 1992).

Biotic and Abiotic Transformations

The presence and transformation of related bromophenols in aquatic environments were discussed by Koch and Sures (2018), emphasizing the ubiquity of such compounds due to various sources. This review points out the significant knowledge gaps in the toxicokinetics and toxicodynamics of these compounds, underlining the need for further research to understand their environmental and health impacts (Koch & Sures, 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Similar compounds have been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens .

Mode of Action

It has been suggested that similar compounds might act by inhibiting complex ii in the mitochondrial electron transport chain .

Biochemical Pathways

It is likely that the compound affects the pathways related to the mitochondrial electron transport chain, given its suggested mode of action .

Action Environment

Similar compounds have been found to exhibit selective growth inhibitory activity against cancer cells adapted to nutrient starvation .

Biochemische Analyse

Biochemical Properties

1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with bromodiphenyl ethers, which are compounds containing two benzene groups linked via an ether bond, with at least one ring substituted with a bromo group . These interactions are essential for its biochemical activity and influence its role in metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to exhibit broad antibacterial activity against medically relevant gram-positive and gram-negative pathogens . This compound’s ability to affect cell signaling and gene expression makes it a valuable tool in biochemical research.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to inhibit complex II in the mitochondrial electron transport chain, potentially favoring apoptosis . This inhibition is a key aspect of its molecular mechanism and contributes to its overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. The compound’s stability and degradation rates are crucial for understanding its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects observed at certain dosages, as well as toxic or adverse effects at high doses . Understanding these dosage effects is essential for determining the compound’s safety and efficacy in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolic activity. For instance, it has been found to modulate calcium channel activity, which is an important aspect of its metabolic function . These interactions are vital for understanding the compound’s role in metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions affect its localization and accumulation within different cellular compartments . Understanding these transport and distribution mechanisms is crucial for determining the compound’s overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.

Eigenschaften

IUPAC Name |

1-[3-(2,4-dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27Br2NO3/c1-17(2)8-13(22)9-18(3,4)21(17)10-14(23)11-24-16-6-5-12(19)7-15(16)20/h5-7,13-14,22-23H,8-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDLDVXVFWMNYBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1CC(COC2=C(C=C(C=C2)Br)Br)O)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27Br2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2577748.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2577759.png)

![N-(4-methylbenzyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2577760.png)

![N-[4-(methylthio)benzyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2577765.png)

![[(6-Chloropyridazin-3-yl)amino]acetic acid](/img/structure/B2577767.png)